Cas no 2228634-12-4 (4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid)

4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid
- EN300-1742767
- 2228634-12-4
-
- インチ: 1S/C12H17N3O2/c1-8-10(15-7-6-14-8)12(11(16)17)4-2-9(13)3-5-12/h6-7,9H,2-5,13H2,1H3,(H,16,17)
- InChIKey: VUZLJMUOIGJZAE-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C(C)=NC=CN=2)CCC(CC1)N)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.4
- トポロジー分子極性表面積: 89.1Ų
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742767-0.25g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 0.25g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1742767-5.0g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 5g |
$4557.0 | 2023-06-03 | ||
Enamine | EN300-1742767-10.0g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 10g |
$6758.0 | 2023-06-03 | ||
Enamine | EN300-1742767-5g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 5g |
$4557.0 | 2023-09-20 | ||
Enamine | EN300-1742767-0.1g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 0.1g |
$1384.0 | 2023-09-20 | ||
Enamine | EN300-1742767-0.5g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 0.5g |
$1509.0 | 2023-09-20 | ||
Enamine | EN300-1742767-1g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 1g |
$1572.0 | 2023-09-20 | ||
Enamine | EN300-1742767-0.05g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 0.05g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1742767-1.0g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 1g |
$1572.0 | 2023-06-03 | ||
Enamine | EN300-1742767-2.5g |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid |
2228634-12-4 | 2.5g |
$3080.0 | 2023-09-20 |
4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2228634-12-4)
The compound 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2228634-12-4) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. With its cyclohexane backbone and pyrazine moiety, this compound exhibits potential applications in the development of novel therapeutics. Researchers are particularly interested in its amino acid derivative properties, which may contribute to its bioavailability and metabolic stability.
In recent years, the demand for heterocyclic compounds like 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid has surged due to their versatility in pharmaceutical applications. The presence of both amino and carboxylic acid functional groups allows for further derivatization, making it a valuable intermediate in synthetic chemistry. This aligns with the growing trend of small molecule drug discovery, where such compounds are explored for their potential to target specific biological pathways.
The 3-methylpyrazin-2-yl group in this compound is particularly noteworthy, as pyrazine derivatives are known for their role in central nervous system (CNS) therapeutics. This has led to increased searches for "pyrazine-based drugs" and "CNS-active compounds" in scientific literature and patent databases. The compound’s cyclohexane-1-carboxylic acid structure also suggests potential applications in peptide mimetics, a hot topic in biotechnology and drug design.
From a synthetic perspective, CAS No. 2228634-12-4 represents a challenge and opportunity for chemists. Its stereochemistry and functional group compatibility are critical factors in optimizing its synthesis. Recent advancements in green chemistry have spurred interest in eco-friendly routes to such molecules, addressing the demand for sustainable pharmaceutical production. This resonates with the broader industry shift toward environmentally friendly synthesis methods.
The pharmacological potential of 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid is another area of active research. Preliminary studies suggest its relevance in enzyme inhibition and receptor modulation, which are key mechanisms in modern drug development. Searches for "enzyme inhibitors" and "GPCR modulators" frequently include derivatives of this compound, highlighting its importance in targeted therapy.
In conclusion, 4-amino-1-(3-methylpyrazin-2-yl)cyclohexane-1-carboxylic acid (CAS No. 2228634-12-4) is a promising candidate for further exploration in drug discovery and synthetic chemistry. Its unique structure and functional groups make it a valuable asset in the quest for innovative therapeutics. As research continues, this compound is likely to remain a focal point in discussions about small molecule design and pharmaceutical innovation.
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